3-Fluoro-4-(4-formylphenyl)benzoic acid
Overview
Description
3-Fluoro-4-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, featuring a fluoro group at the 3-position and a formyl group at the 4-position of the phenyl ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The presence of the formyl and carboxylic acid groups suggests that it may interact with its targets through hydrogen bonding or electrostatic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(4-formylphenyl)benzoic acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(4-formylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . The nature of these interactions involves the inhibition of enzyme activity, which can lead to altered neurotransmitter levels and subsequent physiological effects. Additionally, this compound has demonstrated antioxidant properties, protecting cells from oxidative stress-induced damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the growth of gram-negative bacteria such as Escherichia coli and Salmonella enterica . Furthermore, it has shown potential in treating fungal infections caused by Candida albicans and Aspergillus fumigatus . At the cellular level, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes such as AChE and BChE, leading to enzyme inhibition . The inhibition of these enzymes results in the accumulation of neurotransmitters, which can affect neuronal signaling and function. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biochemical activity and continue to exert its effects on cellular processes, including enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and antifungal activity . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites are influenced by the activity of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-formylphenyl)benzoic acid can be achieved through several routes. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 4-fluoro-4’-phenylbenzyl alcohol.
Oxidation: The benzyl alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation step.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 3-Fluoro-4-(4-carboxyphenyl)benzoic acid.
Reduction: 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(4-formylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the formyl group.
3-Fluorobenzoic acid: Similar structure but lacks the formyl group and has the fluoro group at a different position.
4-Formylbenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness
3-Fluoro-4-(4-formylphenyl)benzoic acid is unique due to the presence of both the fluoro and formyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-(4-formylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWIJMSLNUZJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688906 | |
Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-57-6 | |
Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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